4-Pentylphenyl 4-ethoxybenzoate
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Overview
Description
4-Pentylphenyl 4-ethoxybenzoate is an organic compound belonging to the class of esters It is characterized by the presence of a pentyl group attached to a phenyl ring, which is further connected to an ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylphenyl 4-ethoxybenzoate typically involves the esterification of 4-pentylphenol with 4-ethoxybenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
4-Pentylphenol+4-Ethoxybenzoic acidAcid catalyst4-Pentylphenyl 4-ethoxybenzoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 4-pentylbenzoic acid and 4-ethoxybenzoic acid.
Reduction: Formation of 4-pentylphenylmethanol and 4-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Pentylphenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of liquid crystal materials for display technologies.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-ethoxybenzoate involves its interaction with various molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of 4-pentylphenol and 4-ethoxybenzoic acid. These hydrolysis products can further interact with biological pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
4-Pentylphenyl 4-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group.
4-Pentylphenyl 4-nitrobenzoate: Contains a nitro group instead of an ethoxy group.
Uniqueness
4-Pentylphenyl 4-ethoxybenzoate is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its analogs and potentially useful in specific applications where these properties are advantageous.
Properties
CAS No. |
50649-35-9 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C20H24O3/c1-3-5-6-7-16-8-12-19(13-9-16)23-20(21)17-10-14-18(15-11-17)22-4-2/h8-15H,3-7H2,1-2H3 |
InChI Key |
JTGCQPYNZMXJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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